molecular formula C2H5I B1610209 Iodoethane-13C2 CAS No. 34189-74-7

Iodoethane-13C2

Cat. No.: B1610209
CAS No.: 34189-74-7
M. Wt: 157.951 g/mol
InChI Key: HVTICUPFWKNHNG-ZDOIIHCHSA-N
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Description

Iodoethane-13C2 is a stable isotopically labeled compound used in various fields of research, including medical, environmental, and industrial research. It is a colorless liquid with a molecular weight of 157.95 g/mol and a boiling point of 63-64°C. The compound is an isotopic analog of iodoethane, where two carbon atoms are replaced with the isotope carbon-13.

Mechanism of Action

Target of Action

Iodoethane-13C2, also known as Ethyl-13C2 iodide, is a chemical compound used in various scientific research

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For example, this compound is stored at 2-8°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

Iodoethane-13C2 plays a significant role in various biochemical reactions, particularly in the study of metabolic flux and enzyme kinetics. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the oxidative metabolism of many substrates. The interaction between this compound and these enzymes often involves the formation of reactive intermediates that can be traced using mass spectrometry due to the distinct isotopic signature of carbon-13 .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can be used to trace the incorporation of carbon atoms into cellular metabolites, providing insights into metabolic pathways and fluxes. Additionally, this compound has been shown to affect the expression of genes involved in metabolic regulation and stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other substrates. Additionally, the incorporation of carbon-13 into metabolites allows for the tracking of metabolic changes and the identification of specific metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation can lead to the formation of reactive intermediates that may affect cellular processes. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its impact on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to trace metabolic pathways without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including respiratory irritation and potential genetic defects. These adverse effects highlight the importance of carefully controlling the dosage in experimental studies to avoid toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the tricarboxylic acid (TCA) cycle and the synthesis of various biomolecules. The compound can be metabolized by enzymes such as glutaminase, which converts it to glutamate and subsequently to α-ketoglutarate. This metabolic conversion allows for the incorporation of carbon-13 into TCA cycle intermediates, providing valuable information on metabolic flux and pathway dynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm and mitochondria, where it participates in metabolic reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications or targeting signals. This localization is crucial for its role in metabolic reactions and the tracing of metabolic pathways within different cellular organelles .

Preparation Methods

Iodoethane-13C2 can be synthesized through the reaction of ethanol with iodine and phosphorus. The iodine dissolves in ethanol, reacting with solid phosphorus to form phosphorus triiodide. This intermediate then reacts with ethanol to produce this compound . The reaction is as follows: [ 3 \text{C}_2\text{H}_5\text{OH} + \text{PI}_3 \rightarrow 3 \text{C}_2\text{H}_5\text{I} + \text{H}_3\text{PO}_3 ] The crude product is purified by distillation. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Iodoethane-13C2 undergoes various types of chemical reactions, including:

    Substitution Reactions: It is commonly used in alkylation reactions where it acts as an ethylating agent. For example, it can react with nucleophiles to form ethylated products.

    Reduction Reactions: It can be used in electrochemical reduction reactions to prepare carbamates.

    Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form corresponding alcohols or aldehydes.

Common reagents used in these reactions include nucleophiles like amines and thiols, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Iodoethane-13C2 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:

    Chemistry: It is used in the synthesis of disubstituted α-amino acids through alkylation reactions.

    Biology: It is used in metabolic studies to trace the incorporation of ethyl groups into biological molecules.

    Medicine: It is used in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Iodoethane-13C2 can be compared with other isotopically labeled compounds such as:

    Iodomethane-d3: Used in similar alkylation reactions but with a methyl group instead of an ethyl group.

    Bromoethane-13C2: Another ethylating agent but with a bromine atom instead of iodine.

    Iodoethane-d5: Similar to this compound but with deuterium atoms instead of carbon-13.

The uniqueness of this compound lies in its specific isotopic labeling with carbon-13, making it particularly useful for studies involving carbon tracing and metabolic pathways.

Properties

IUPAC Name

iodo(1,2-13C2)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5I/c1-2-3/h2H2,1H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVTICUPFWKNHNG-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH2]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445966
Record name Iodoethane-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.951 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34189-74-7
Record name Iodoethane-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34189-74-7
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Synthesis routes and methods I

Procedure details

A solution of 1-iodoethane was prepared by dissolving 1 mmole in acetonitrile (1 ml). A portion of this solution (0.12 ml, equivalent to 0.12 mmol) was added to a test tube. 2-(Butyloxy)-8-(methyloxy)-9-[3-(2-piperidinyl)propyl]-9H-purin-6-amine (435 mg, 1.2 mmol) was dissolved in DMF (6.0 ml) and an aliquot (0.5 ml, 0.1 mmole) dispensed to the tube. DIPEA (40 μL, 0.23 mmol) was added, and heated to 50° C. for 18 hours. An additional aliquot of 1-iodoethane in acetonitrile (80 uL, 0.08 mmol) (total added 0.2 mmol) and DIPEA (40 uL, 0.23 mmol) was added and continued stirring with heat at 50° C. for a further 18 hours. DMSO:MeOH (200 uL) was added, the mixture filtered and purified by Mass Directed AutoPrep (Method A). The solvent was evaporated in vacuo using the Genevac. The residue was redissolved in a solution of 4M HCl/dioxane (0.2 ml) and allowed to stand at room temperature for 4 hours. The solvent was dried under a stream of nitrogen in the Radleys blowdown apparatus. The material was redissolved in methanol (0.5 ml) and applied to an aminopropyl SPE (0.1 g, 3 ml, preconditioned in methanol (1.5 ml)). The product was eluted with additional methanol (1.5 ml). The solvent was removed to give the title compound (6 mg).
Name
2-(Butyloxy)-8-(methyloxy)-9-[3-(2-piperidinyl)propyl]-9H-purin-6-amine
Quantity
435 mg
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6 mL
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40 μL
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80 μL
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200 μL
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1 mL
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Synthesis routes and methods II

Procedure details

Tri-n-decyl aluminum was reacted with methyl iodide in the presence of an excess of diethylaluminum chloride at 60° C. and yielded about 38% ethyl iodide and dimethylaluminum chloride and/or ethylmethylaluminum chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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